molecular formula C34H55N7O24P2 B1238486 UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-L-lysine

UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-L-lysine

Cat. No. B1238486
M. Wt: 1007.8 g/mol
InChI Key: WXBLSQNZKMJACT-SUZIGWMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-L-lysine is an UDP-glycopeptide. It is a conjugate acid of an UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-L-lysine(3-).

Scientific Research Applications

Enzymatic Mechanisms and Structural Analysis

  • Crystal Structure and Enzymatic Mechanism : The crystal structure of UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-diaminopimelate ligase from Escherichia Coli has been analyzed, revealing insights into its role in bacterial cell-wall peptidoglycan biosynthesis (Gordon et al., 2001).
  • Structure-Based In-Silico Study : The structure of UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase from Acinetobacter baumannii has been modeled in-silico, identifying potential antibacterial drug targets (Amera et al., 2019).

Biochemical Characterization and Function

  • Biochemical Characterization in E. Coli : The enzyme’s kinetic properties and its role in the recycling of peptidoglycan in bacterial cell walls have been studied (Hervé et al., 2007).
  • Effects on Peptidoglycan Biosynthesis : The expression of UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:L-lysine ligase in Escherichia coli and its effects on cell growth and peptidoglycan biosynthesis have been investigated (Mengin-Lecreulx et al., 1999).

Potential Inhibitors and Drug Targets

  • Phosphinate Inhibitors : Research on phosphinate inhibitors of the D-glutamic acid-adding enzyme, crucial for peptidoglycan biosynthesis, highlights potential avenues for antibiotic design (Tanner et al., 1996).
  • Molecular Dynamics of Potential Inhibitors : Comparative modeling and dynamic simulation of UDP-N-acetylmuramoyl-alanine ligase (MurC) from Mycobacterium tuberculosis have been conducted to identify novel inhibitors (Isa, 2020).

properties

Molecular Formula

C34H55N7O24P2

Molecular Weight

1007.8 g/mol

IUPAC Name

(2S)-2-[[4-[[(2S)-2-[2-[(3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoic acid

InChI

InChI=1S/C34H55N7O24P2/c1-14(28(49)39-18(32(53)54)7-8-21(44)38-17(31(51)52)6-4-5-10-35)36-29(50)15(2)61-27-23(37-16(3)43)33(63-19(12-42)25(27)47)64-67(58,59)65-66(56,57)60-13-20-24(46)26(48)30(62-20)41-11-9-22(45)40-34(41)55/h9,11,14-15,17-20,23-27,30,33,42,46-48H,4-8,10,12-13,35H2,1-3H3,(H,36,50)(H,37,43)(H,38,44)(H,39,49)(H,51,52)(H,53,54)(H,56,57)(H,58,59)(H,40,45,55)/t14-,15?,17-,18?,19+,20+,23+,24+,25+,26+,27+,30+,33?/m0/s1

InChI Key

WXBLSQNZKMJACT-SUZIGWMFSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(CCC(=O)N[C@@H](CCCCN)C(=O)O)C(=O)O)NC(=O)C(C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O

SMILES

CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-L-lysine
Reactant of Route 2
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UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-L-lysine
Reactant of Route 3
UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-L-lysine
Reactant of Route 4
UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-L-lysine
Reactant of Route 5
UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-L-lysine
Reactant of Route 6
UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-L-lysine

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